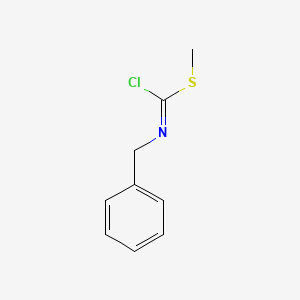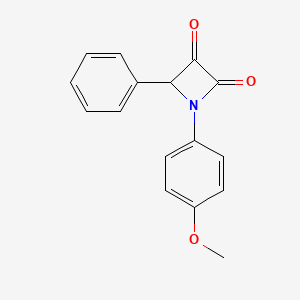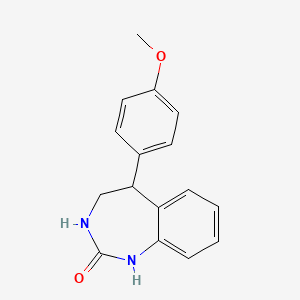
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL is an organic compound with a complex structure that includes multiple functional groups such as ethenyl, ethynyl, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of ethynyl and ethenyl groups through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Isomerization: Ensuring the correct geometric configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. The use of specific catalysts and controlled reaction conditions can help in achieving the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The ethynyl and ethenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may result in alkanes.
Aplicaciones Científicas De Investigación
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethenyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethynyl group.
4-Ethynyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethenyl group.
5,9-Dimethyldec-8-en-4-ol: Lacks both ethenyl and ethynyl groups.
Uniqueness
The presence of both ethenyl and ethynyl groups in 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL makes it unique, providing distinct chemical properties and reactivity compared to similar compounds.
Propiedades
| 90315-97-2 | |
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
5-ethenyl-4-ethynyl-5,9-dimethyldec-8-en-4-ol |
InChI |
InChI=1S/C16H26O/c1-7-12-16(17,9-3)15(6,8-2)13-10-11-14(4)5/h3,8,11,17H,2,7,10,12-13H2,1,4-6H3 |
Clave InChI |
CKTCWYAGRDRDLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#C)(C(C)(CCC=C(C)C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)






